

# Comparative In Vitro Profiling of 3-Phenylazepane Derivatives: Dual MOR/S1R Modulation

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## Compound of Interest

Compound Name: 3-phenylazepane hydrochloride

CAS No.: 676495-76-4

Cat. No.: B2568565

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## Executive Summary

This guide provides a technical comparison of 3-phenylazepane derivatives, focusing on their pharmacological evaluation as dual-action analgesics.[1] The primary comparison centers on Meptazinol, the prototype 3-phenylazepane partial mu-opioid receptor (MOR) agonist, versus Next-Generation 3-Ethyl-3-phenylazepane derivatives (e.g., as described in recent patent literature such as WO2017160861A1).[1]

The therapeutic rationale for this scaffold lies in the synergy between MOR agonism and Sigma-1 Receptor (S1R) antagonism.[1] While MOR activation provides analgesia, S1R antagonism mitigates opioid-induced hyperalgesia, tolerance, and respiratory depression.[1] This guide outlines the in vitro assays required to validate this dual mechanism, supported by comparative data profiles and detailed protocols.

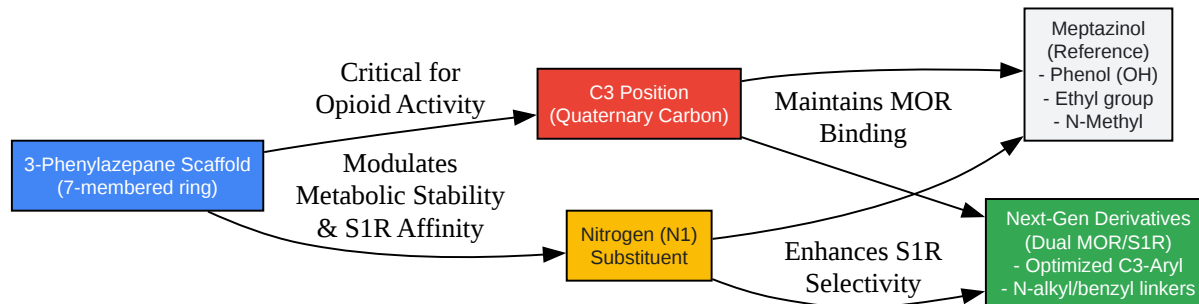
## Chemical Architecture & SAR

The 3-phenylazepane scaffold (a 7-membered saturated amine ring with a phenyl group at position 3) is distinct from the more common 4-phenylpiperidines (e.g., fentanyl, pethidine) or benzazepines.[1]

- Meptazinol (Reference Standard):

- Structure: (3RS)-3-(3-ethyl-1-methylazepan-3-yl)phenol.[1]
- Key Features: A phenol ring at C3; an ethyl group at C3; N-methyl substitution.[1][2]
- Pharmacology: Mixed MOR agonist/antagonist (partial agonist) with low dependence liability.[1][2]
- Next-Gen Derivatives (e.g., Esteve Series):
  - Structural Evolution: Optimization of the C3-substituents (often retaining the ethyl/phenyl core) and N-substitution to enhance Sigma-1 Receptor (S1R) affinity while maintaining MOR binding.[1]
  - SAR Goal: To balance the ratio of MOR agonism (analgesia) and S1R antagonism (safety/anti-neuropathic efficacy).

Figure 1: Structural Logic of 3-Phenylazepanes



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Caption: Structural Activity Relationship (SAR) highlighting the divergence between Meptazinol and Next-Gen derivatives.

## Head-to-Head Profile Comparison

The following table synthesizes in vitro data comparing Meptazinol with the target profile of a potent Next-Gen 3-ethyl-3-phenylazepane derivative.

Feature	Meptazinol (Reference)	Next-Gen 3-Phenylazepane (Target Profile)	Clinical Implication
MOR Binding ( )	2 – 5 nM	< 10 nM	High affinity is required for potent analgesia.[1]
S1R Binding ( )	> 100 nM (Moderate/Low)	< 20 nM (High Affinity)	High S1R affinity allows for "dual action" at lower doses.[1]
MOR Efficacy (GTP S)	Partial Agonist (~40-60%)	Partial to Full Agonist	Partial agonism retains the "ceiling effect" on respiratory depression.[1]
S1R Function	Weak Antagonist	Potent Antagonist	S1R antagonism blocks neuropathic pain signaling and opioid tolerance.[1]
Selectivity (vs. DOR/KOR)	Moderate (-selective)	High (-selective)	Reduces dysphoria (KOR) and convulsant risk (DOR).[1]
Metabolic Stability	Rapid Glucuronidation (Short )	Optimized (Blocked metabolic sites)	Longer duration of action than Meptazinol.[1]

## Experimental Protocols

To generate the data above, the following self-validating protocols are recommended.

### Protocol A: Dual Radioligand Binding Assay (MOR & S1R)

Purpose: To determine the affinity ( ) of the derivative for both targets in parallel.



Protocol B: [

S]GTP

## S Functional Assay (MOR Efficacy)

Purpose: To distinguish between agonists, partial agonists, and antagonists.

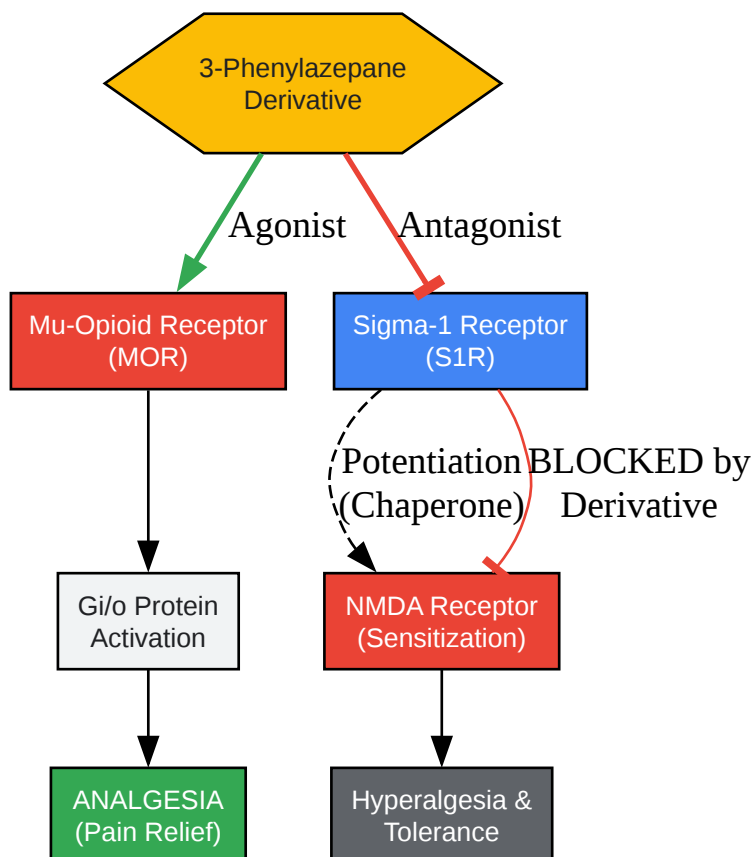
Workflow:

- Membranes: Use CHO-hMOR cell membranes.
- Buffer: Assay buffer containing GDP (10-50 M) to minimize basal G-protein activation.
- Reaction: Mix membranes + [ S]GTP S (0.1 nM) + Test Compound. Incubate 60 min at 30°C.
- Stimulation: Measure the % increase in [ S]GTP S binding relative to basal (buffer only) and maximal (DAMGO 10 M) response.
- Interpretation:
  - Full Agonist: >90% of DAMGO response.[1]
  - Partial Agonist (Meptazinol-like): 20-80% response.[1][3]
  - Antagonist: No increase; blocks DAMGO response.

## Mechanism of Action: The "Dual-Brake" System

The 3-phenylazepane derivatives operate on a unique "Dual-Brake" system where MOR activation inhibits pain transmission, while S1R antagonism prevents the downstream negative feedback loops (like tolerance and hyperalgesia) often caused by chronic MOR activation.

Figure 2: Synergistic Signaling Pathway



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Caption: Dual mechanism where MOR agonism drives analgesia, while S1R antagonism blocks NMDAR-mediated sensitization.

## References

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